molecular formula C22H24N2O5 B2630039 3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide CAS No. 1396980-07-6

3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

Cat. No. B2630039
M. Wt: 396.443
InChI Key: VXLAXLHIIVEQKM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide , also known by other names such as methyl 3,4,5-trimethoxybenzoate , is a chemical compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of approximately 226.23 g/mol . It belongs to the class of benzoic acid derivatives and contains three methoxy groups attached to the benzene ring.


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to start from p-cresol and proceed through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The oxidation of the methyl group to an aldehyde can occur via various synthetic methods .


Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide consists of a benzene ring with three methoxy groups (–OCH₃) and a methyl group (–CH₃) attached. The compound’s 3D structure can be visualized using computational tools .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not widely documented, it exhibits potential biological activity. For instance, one of its analogs inhibited Taq polymerase and telomerase, triggered caspase activation, and down-regulated ERK2 protein without directly affecting microtubules and tubulin .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 62.3–63.5°C .
  • Spectral Data : The compound’s 1H NMR and 13C NMR spectra provide information about its chemical environment and connectivity .
  • Mass Spectrum : The mass spectrum shows characteristic peaks corresponding to the compound’s molecular weight and fragmentation patterns .

properties

IUPAC Name

3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13-6-7-14-9-16(21(25)23-17(14)8-13)12-24(2)22(26)15-10-18(27-3)20(29-5)19(11-15)28-4/h6-11H,12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLAXLHIIVEQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

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